molecular formula C7H15NO B13183305 (2-Amino-5-methylcyclopentyl)methanol

(2-Amino-5-methylcyclopentyl)methanol

Cat. No.: B13183305
M. Wt: 129.20 g/mol
InChI Key: LLTOKSKOGNTEPD-UHFFFAOYSA-N
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Description

(2-Amino-5-methylcyclopentyl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group at the 2-position and a methyl group at the 5-position, along with a hydroxymethyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylcyclopentyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-methylcyclopentyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: (2-Amino-5-methylcyclopentyl)carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Amides or other substituted products.

Scientific Research Applications

(2-Amino-5-methylcyclopentyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-methylcyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: (2-Amino-5-methylcyclopentyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, which may only have one functional group .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2-amino-5-methylcyclopentyl)methanol

InChI

InChI=1S/C7H15NO/c1-5-2-3-7(8)6(5)4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

LLTOKSKOGNTEPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1CO)N

Origin of Product

United States

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